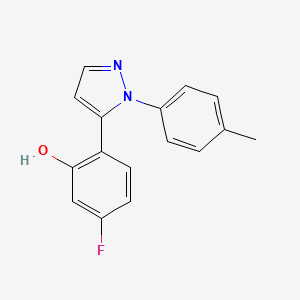

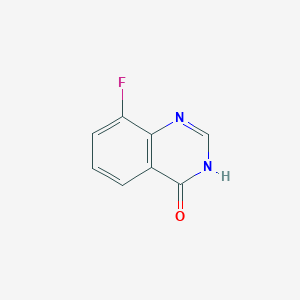

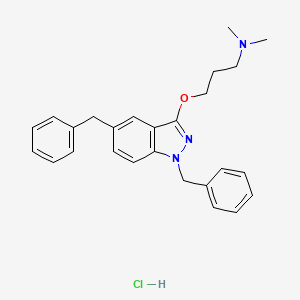

(3-Bromoquinolin-8-yl)methanol

Overview

Scientific Research Applications

Antibacterial Activities

The derivatives of bromoquinolin, such as 6-Bromoquinolin-4-ol, have been synthesized and investigated for their antibacterial activities. These compounds demonstrated significant effectiveness against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of bromoquinolin derivatives, including (3-Bromoquinolin-8-yl)methanol, in antibacterial applications (Arshad et al., 2022).

Impact on Lipid Dynamics in Biological Membranes

Methanol, a solvent often used with quinoline derivatives, significantly influences lipid dynamics in biological membranes. This was demonstrated in a study showing that methanol can enhance the mixing and flip-flop kinetics of lipids, which can have implications for the structural-function relationship of biological membranes. This insight is relevant for the use of (3-Bromoquinolin-8-yl)methanol in biological contexts, especially considering its solubility in methanol (Nguyen et al., 2019).

Photophysical Properties in Organic and Aqueous Solvents

(3-Bromoquinolin-8-yl)methanol derivatives exhibit interesting photophysical properties. For instance, complexes formed with 8-hydroxyquinoline-based ligands in methanol solutions showed notable near-infrared emission quantum yields. This indicates the potential of such compounds in applications requiring light emission or absorption characteristics (Bozoklu et al., 2010).

Electrochemical Properties

The electrochemical properties of chromium(III) tris-(8-hydroxyquinolinate), synthesized and characterized with methanol involvement, suggest potential use in optoelectronic devices. The study noted the compound's electron transporting and hole blocking capabilities, important for electronic applications (Freitas et al., 2015).

Antimalarial Activity

Quinoline derivatives, including those related to (3-Bromoquinolin-8-yl)methanol, have been synthesized and found effective against malaria. These compounds exhibited curative effects against Plasmodium berghei in mice, highlighting their potential in antimalarial therapies (Lutz & Sanders, 1976).

Fluorescent Chemosensor Development

8-Hydroxyquinoline-based chemosensors, similar in structure to (3-Bromoquinolin-8-yl)methanol, have been designed to detect metal ions like Cd(II) in aqueous methanol solutions. This showcases the potential of such compounds in the development of selective fluorescent sensors (Tang et al., 2008).

properties

IUPAC Name |

(3-bromoquinolin-8-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEFDHBHNSPZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromoquinolin-8-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{2-[2-(6-Aminohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1449501.png)

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)

![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)